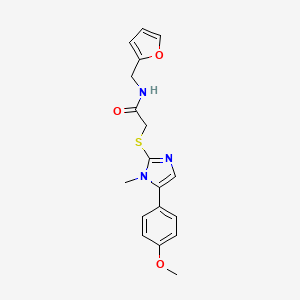

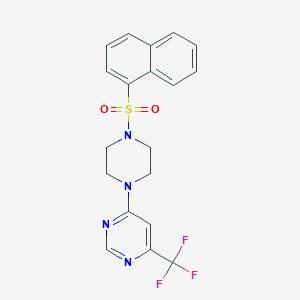

![molecular formula C18H23N3O3S B3018831 1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine CAS No. 869075-37-6](/img/structure/B3018831.png)

1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Guanidines, including this compound, can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl and guanidine groups could influence its solubility, acidity, and reactivity.Aplicaciones Científicas De Investigación

Organocatalysis and Asymmetric Synthesis

DMPSG serves as a valuable scaffold in organocatalysis. Its guanidine functionality allows it to act as a base or nucleophile, facilitating reactions with electrophiles. Researchers have employed DMPSG in asymmetric transformations, such as Michael additions, Mannich reactions, and aldol reactions. The presence of the sulfonyl group enhances its reactivity and selectivity in these processes .

Medicinal Chemistry and Drug Design

Guanidines play crucial roles in pharmaceuticals due to their ability to form hydrogen bonds and interact with biological targets. DMPSG’s unique structure makes it an interesting candidate for drug design. Researchers explore its potential as an enzyme inhibitor, receptor modulator, or transporter ligand. By modifying the substituents, DMPSG derivatives could exhibit improved pharmacological properties .

Ion Channel Modulation

Guanidines are known to interact with ion channels, affecting their function. DMPSG’s lipophilic character and electron-withdrawing sulfonyl group make it a promising compound for modulating ion channels. Researchers investigate its impact on voltage-gated sodium channels, calcium channels, and potassium channels. These studies contribute to our understanding of neuronal excitability and potential therapeutic interventions .

Materials Science and Polymer Chemistry

DMPSG’s sulfonamide group allows it to participate in polymerization reactions. Researchers have explored its use as a monomer in the synthesis of functional polymers. By incorporating DMPSG units, they create materials with tailored properties, such as solubility, thermal stability, and mechanical strength. Applications range from drug delivery systems to coatings and sensors .

Photophysics and Fluorescent Probes

The aromatic moieties in DMPSG can absorb and emit light. Researchers have utilized DMPSG derivatives as fluorescent probes for bioimaging and sensing applications. By attaching specific fluorophores to DMPSG, they create molecular probes that selectively target cellular components or biomolecules. These probes aid in visualizing cellular processes and detecting specific analytes .

Chemical Biology and Enzyme Inhibition

DMPSG’s guanidine group mimics the arginine side chain, allowing it to interact with arginine-binding sites in enzymes. Researchers explore its potential as an arginine mimic in enzyme inhibitors. By designing DMPSG-based compounds, they aim to selectively inhibit arginine-utilizing enzymes involved in cancer, inflammation, or metabolic disorders .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-13-4-9-17(12-14(13)2)25(22,23)21-18(19)20-11-10-15-5-7-16(24-3)8-6-15/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMLXIZMSNBTJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)OC)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

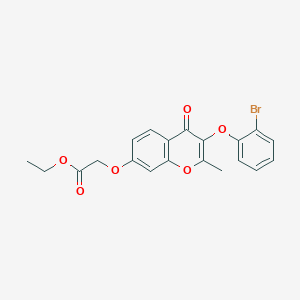

![7-Methyl-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018748.png)

![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3018750.png)

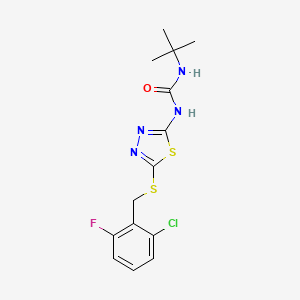

![6-Tert-butyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3018751.png)

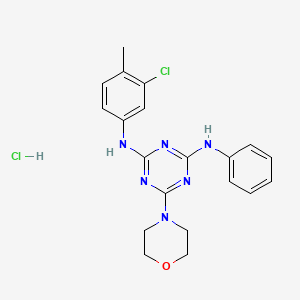

![N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3018762.png)

![6-Ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B3018763.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3018765.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B3018766.png)

![2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3018769.png)